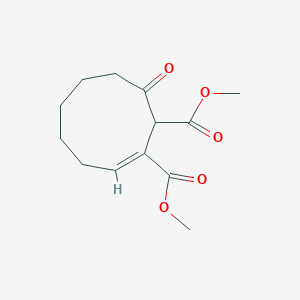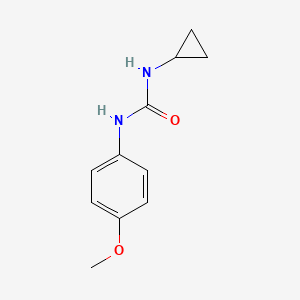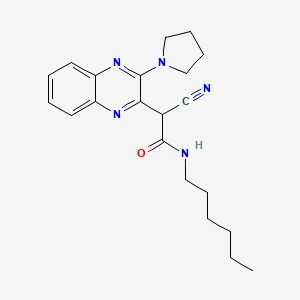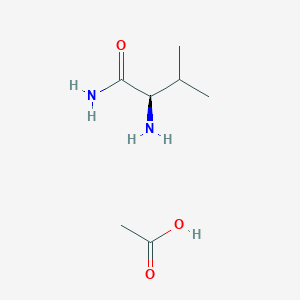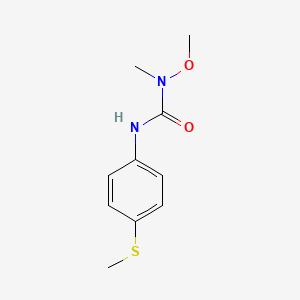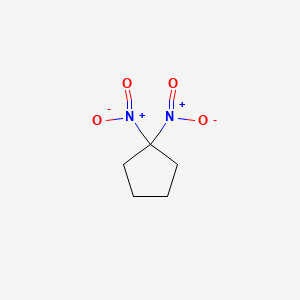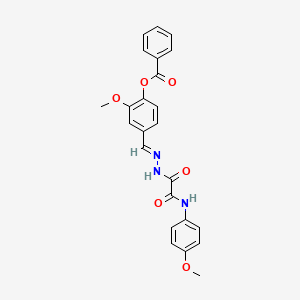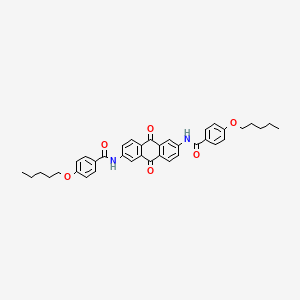
N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” is a complex organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, pentyloxybenzoyl chloride, and appropriate amines. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, derivatives of anthracene are often explored for their potential as fluorescent probes and in photodynamic therapy.
Medicine
Industry
In industry, this compound might be used in the production of organic semiconductors, dyes, and pigments.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in photodynamic therapy, it might generate reactive oxygen species upon light activation, leading to cell damage and death.
類似化合物との比較
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
9,10-Anthraquinone: An oxidized form of anthracene with two ketone groups.
Benzamide Derivatives: Compounds with a benzamide functional group, often used in pharmaceuticals.
Uniqueness
The uniqueness of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” lies in its specific functional groups and structural complexity, which might confer unique chemical and physical properties compared to simpler anthracene derivatives.
特性
CAS番号 |
882864-37-1 |
|---|---|
分子式 |
C38H38N2O6 |
分子量 |
618.7 g/mol |
IUPAC名 |
N-[9,10-dioxo-6-[(4-pentoxybenzoyl)amino]anthracen-2-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-7-21-45-29-15-9-25(10-16-29)37(43)39-27-13-19-31-33(23-27)35(41)32-20-14-28(24-34(32)36(31)42)40-38(44)26-11-17-30(18-12-26)46-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
MXBRJOJTHKUFGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)

